molecular formula C19H22N6O3S B2669224 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014091-79-2

3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2669224
CAS No.: 1014091-79-2
M. Wt: 414.48
InChI Key: KMRJPRVYCOTHQD-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazinyl group modified by a 4-methoxy-3-methylphenyl sulfonyl moiety and a pyrazolyl group at the 6-position.

Properties

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-15-14-16(4-5-17(15)28-2)29(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRJPRVYCOTHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O3SC_{18}H_{22}N_6O_3S with a molecular weight of 402.5 g/mol. Its structure includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Derivatives of the compound have shown promising antibacterial properties against various pathogens. Studies have utilized standard microbiological assays to evaluate the minimum inhibitory concentrations (MICs) and zones of inhibition, revealing significant antibacterial effects in preclinical models.
  • Antitumor Activity : Pyrazole derivatives, including this compound, have been investigated for their antitumor potential. They demonstrate inhibitory activity against key cancer targets such as BRAF(V600E) and EGFR, suggesting their utility in cancer therapy .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation .

The biological activities of 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially modulating neurotransmission and influencing psychological states.
  • Enzyme Inhibition : The sulfonyl group enhances binding affinity to various enzymes, which may play a role in the compound's pharmacological effects.
  • Cellular Interaction : Research suggests that the compound may disrupt cellular integrity in bacterial cells, leading to cell lysis and death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant antibacterial effects with MIC values indicating efficacy against multiple bacterial strains.
Study 2Antitumor PropertiesShowed inhibition of BRAF(V600E) and EGFR in cancer cell lines, suggesting potential as an anticancer agent .
Study 3Anti-inflammatory ActivityInhibited LPS-induced production of nitric oxide (NO) and TNF-α in vitro, indicating anti-inflammatory potential .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Research
    • The compound shows promise as a pharmacological agent due to its structural characteristics that may modulate neurotransmitter systems. Research indicates that similar compounds can inhibit monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases .
    • Its ability to interact with various biological targets suggests potential applications in developing treatments for conditions such as depression and anxiety disorders.
  • Cancer Treatment
    • Recent studies have highlighted the role of compounds with similar structures in targeting the PI3K-Akt-mTOR signaling pathway, which is critical in cancer progression. The inhibition of this pathway may lead to reduced tumor growth and improved therapeutic outcomes .
    • In vitro studies have demonstrated cytotoxicity against cancer cell lines, indicating that derivatives of this compound could be developed into effective anticancer agents .
  • Neuroprotective Effects
    • The compound's interaction with neurotransmitter systems positions it as a candidate for neuroprotective therapies. Studies on related compounds indicate their potential to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases .

Neuroprotective Effects

One study assessed the neuroprotective properties of pyridazine derivatives similar to this compound. It was found that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting their potential use in treating conditions like Alzheimer's disease.

Cancer Treatment

A notable case involved the evaluation of a similar sulfonamide derivative in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size and improved survival rates among treated subjects compared to controls, underscoring the therapeutic potential of these compounds in oncology.

In Vitro Activity of Related Compounds

CompoundTargetIC50 (µM)SelectivityRemarks
Compound AMAO-B0.039HighReversible inhibitor
Compound BMAO-B0.013Very HighLess toxic to fibroblasts
Compound CMAO-A1.57ModerateCompetitive inhibition

Cytotoxicity Assessment

CompoundCell LineConcentration (µM)Observed Effect
T3L92950+Significant cell death
T6L929All dosesNo cytotoxic effects

Comparison with Similar Compounds

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

  • Key Difference : The sulfonyl group is attached to a 2,4-difluorophenyl ring instead of 4-methoxy-3-methylphenyl.

3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

  • Key Difference : Lacks the sulfonyl-phenyl modification on the piperazine ring.
  • Implications : Reduced molecular weight (simpler structure) and lower hydrogen-bonding capacity, likely diminishing target selectivity compared to the main compound .

Pyridazine Core Modifications

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

  • Key Difference : Features an amine-linked 4-methylphenyl group at the 3-position instead of a sulfonyl-piperazine moiety.

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

  • Key Difference : A methanesulfonylphenyl-methyl group replaces the piperazine-sulfonyl system, with an additional methyl group on pyridazine.
  • Implications : The methanesulfonyl group may enhance solubility, while the methylpyridazine could increase steric hindrance, altering binding kinetics .

Structural and Functional Implications

Compound Name Piperazine Substituent Pyridazine Substituent Notable Properties
3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (Main) 4-Methoxy-3-methylphenyl sulfonyl 1H-pyrazol-1-yl Balanced lipophilicity, hydrogen-bonding potential
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-Difluorophenyl sulfonyl 3-methyl-1H-pyrazol-1-yl Enhanced metabolic stability, hydrophobic interactions
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Unmodified piperazine 1H-pyrazol-1-yl Lower molecular weight, reduced target affinity
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine N/A (amine-linked 4-methylphenyl) 1H-pyrazol-1-yl Reduced polarity, potential solubility issues
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine Methanesulfonylphenyl-methyl-pyrazolyl 6-methylpyridazine Increased solubility, steric effects

Q & A

Q. Data Analysis

  • 2D NMR : Use HSQC to assign carbon-bound protons and NOESY for spatial proximity.
  • Decoupling experiments : Irradiate adjacent protons to simplify splitting.
  • Solvent effects : Record spectra in DMSO-d6 to differentiate exchangeable protons (e.g., NH). For pyridazine protons, expect deshielding (δ 8.5–9.5 ppm) due to electron-withdrawing effects .

What safety precautions are critical during sulfonamide handling?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors.
  • Spill management : Neutralize acidic residues with sodium bicarbonate. Refer to GHS hazard codes (e.g., P210 for flammability) and SDS documentation .

How to minimize byproduct formation during pyrazole-pyridazine coupling?

Q. Advanced

  • Regioselective protection : Block reactive sites on pyridazine with trimethylsilyl groups.
  • Catalytic systems : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling.
  • Purification : Use preparative HPLC with C18 columns to isolate the target compound from regioisomers. Kinetic studies under microwave irradiation reduce side reactions .

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